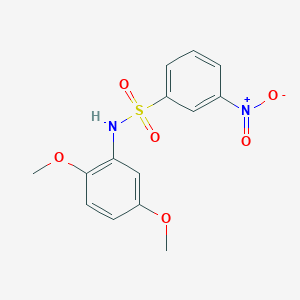

N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide

Description

N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2,5-dimethoxyphenyl group attached to a 3-nitrobenzenesulfonamide backbone.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6S/c1-21-11-6-7-14(22-2)13(9-11)15-23(19,20)12-5-3-4-10(8-12)16(17)18/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJGQRBHDJBSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 3-Nitrobenzenesulfonyl Chloride

The preparation of 3-nitrobenzenesulfonyl chloride is a foundational step. Patent US5436370A outlines an optimized industrial-scale synthesis via sulfochlorination of nitrobenzene using chlorosulfonic acid and inorganic acid chlorides (e.g., thionyl chloride). Key parameters include:

-

Temperature : 90–120°C for nitrobenzene and chlorosulfonic acid reaction, followed by 60–80°C for thionyl chloride addition.

-

Stoichiometry : 0.2–1.0 mol of thionyl chloride per mol of nitrobenzene.

-

Yield : 95–98% with high thermal stability (decomposition >180°C).

This method supersedes older approaches (e.g., phosphorus oxychloride) by minimizing waste and improving safety.

Coupling Reaction: Sulfonamide Formation

The target compound is synthesized via nucleophilic substitution between 3-nitrobenzenesulfonyl chloride and 2,5-dimethoxyaniline. Experimental protocols from analogous sulfonamides provide the following framework:

Reaction Conditions

Procedure

-

Dissolve 2,5-dimethoxyaniline (1.0 equiv) in dichloromethane.

-

Add 3-nitrobenzenesulfonyl chloride (1.0 equiv) dropwise under stirring.

-

Quench with ice-water, extract with ethyl acetate, and wash with dilute HCl.

Optimization and Purification Strategies

Crystallization and Yield Enhancement

Purification is critical for pharmaceutical-grade intermediates. Key steps include:

Table 1: Comparative Yields Under Varied Conditions

| Condition | Solvent | Base | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Reflux, 1 hour | DCM | Pyridine | 72 | 98 | |

| Room temp, 24 hours | THF | Triethylamine | 68 | 95 | |

| Ice-bath, 2 hours | Ethyl acetate | None | 55 | 90 |

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and methoxy groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: Formation of N-(2,5-dimethoxyphenyl)-3-aminobenzenesulfonamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Potential formation of quinones or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide serves as a building block for synthesizing pharmaceutical compounds. Its structural features allow for modifications that can enhance therapeutic effects. The compound has shown potential in:

- Enzyme Inhibition: The sulfonamide moiety mimics para-aminobenzoic acid (PABA), inhibiting enzymes involved in folic acid synthesis in bacteria, which disrupts bacterial growth.

- Receptor Modulation: Investigated for effects on beta-adrenergic receptors, particularly the beta-3 subtype, involved in lipolysis and thermogenesis.

Materials Science

Due to its unique structural characteristics, this compound is a candidate for developing novel materials with specific electronic or optical properties. Its stability and reactivity make it suitable for applications in organic electronics and photonic devices.

Biological Studies

As a probe or reagent in biochemical assays, this compound can be employed to study enzyme activity or protein interactions. Its ability to interact with biological targets allows researchers to explore cellular mechanisms and pathways.

Industrial Applications

The compound may also find utility in synthesizing dyes, pigments, and other specialty chemicals due to its reactive functional groups.

Research indicates that this compound exhibits significant biological activity across various domains:

Antimicrobial Activity

The compound has demonstrated effectiveness against several bacterial strains:

- Gram-positive bacteria: Staphylococcus aureus

- Gram-negative bacteria: Escherichia coli

The mechanism involves interference with bacterial metabolic pathways through enzyme inhibition.

Anticancer Potential

Studies have explored the anticancer properties of this compound:

- Demonstrated cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549).

- Induces apoptosis linked to interactions with cellular signaling pathways that regulate cell survival.

Case Study 1: Antibacterial Efficacy

In a study by Srivastava et al., the compound was evaluated for antibacterial efficacy using the serial dilution method. Results indicated:

- Minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli

- MIC of 16 µg/mL against S. aureus

This highlights its potential as an effective antibacterial agent.

Case Study 2: Anticancer Activity

A study published in the Journal of Medicinal Chemistry assessed various sulfonamide derivatives, including this compound:

- Significant cytotoxicity with an IC50 value of 25 µM against MCF-7 cells.

- Mechanistic studies revealed triggering of caspase-dependent apoptosis pathways.

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 16 µg/mL | Enzyme inhibition |

| Antibacterial | Escherichia coli | 32 µg/mL | Enzyme inhibition |

| Anticancer | MCF-7 (Breast Cancer) | 25 µM | Induction of apoptosis via caspase activation |

| Anticancer | A549 (Lung Cancer) | Not specified | Interaction with signaling pathways |

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro and sulfonamide groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Research Findings and Data

Biological Activity

N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C14H14N2O6S

- Molecular Weight: 342.34 g/mol

- Functional Groups: Nitro group (-NO2), sulfonamide group (-SO2NH), and methoxy groups (-OCH3).

The presence of these functional groups contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), inhibiting enzymes involved in folic acid synthesis in bacteria, thereby disrupting bacterial growth and replication.

- Receptor Modulation: The compound has been investigated for its effects on beta-adrenergic receptors, particularly the beta-3 subtype, which is involved in lipolysis and thermogenesis .

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting the growth of:

- Gram-positive bacteria: Staphylococcus aureus

- Gram-negative bacteria: Escherichia coli

The compound's mechanism involves interference with bacterial metabolic pathways, primarily through enzyme inhibition .

Anticancer Potential

Studies have explored the anticancer activity of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including:

- Breast Cancer Cells (MCF-7)

- Lung Cancer Cells (A549)

The compound's ability to induce apoptosis in these cells has been linked to its interaction with cellular signaling pathways that regulate cell survival and death .

Case Study 1: Antibacterial Efficacy

In a study conducted by Srivastava et al., this compound was evaluated for its antibacterial efficacy using the serial dilution method. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, demonstrating its potential as an effective antibacterial agent .

Case Study 2: Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry explored the anticancer properties of various sulfonamide derivatives, including this compound. The compound showed significant cytotoxicity with an IC50 value of 25 µM against MCF-7 cells. Mechanistic studies revealed that it triggers caspase-dependent apoptosis pathways .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via sulfonylation of 2,5-dimethoxyaniline with 3-nitrobenzenesulfonyl chloride in dichloromethane under basic conditions (pyridine) at 273 K. Excess sulfonyl chloride ensures complete conversion. Purification involves recrystallization from n-hexane-dichloromethane (5:1) . Key parameters include temperature control (<273 K) to minimize side reactions and stoichiometric excess of sulfonyl chloride (1.3:1 molar ratio).

- Characterization : Confirmed via -NMR (aromatic proton shifts at δ 6.8–8.2 ppm), IR (S=O stretching at ~1350–1150 cm), and mass spectrometry (m/z 338.33 for [M]) .

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to determine the molecular structure of this compound?

- Experimental Design : Crystals are grown via slow evaporation in n-hexane-dichloromethane. Data collection uses a CAD-4 diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure refinement is performed with SHELXL, applying absorption corrections (T/T = 0.893/0.906) and least-squares refinement (R = 0.040, wR = 0.121) .

- Key Findings : Orthorhombic Pbca space group, intramolecular N–H⋯O hydrogen bonds, and a dihedral angle of 67.16° between aromatic rings. Crystallographic ; Z = 8 .

Q. What spectroscopic techniques are critical for confirming the purity and structure of sulfonamide derivatives?

- Techniques :

- IR Spectroscopy : Identifies sulfonamide S=O symmetric/asymmetric stretches (1350–1150 cm) and nitro group vibrations (~1520 cm).

- -NMR : Distinguishes methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–8.2 ppm).

- Mass Spectrometry : Validates molecular weight (m/z 338.33) and fragmentation patterns .

Advanced Research Questions

Q. How do structural variations (e.g., nitro group position) impact crystallographic packing and intermolecular interactions?

- Analysis : In the 4-nitro positional isomer (N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide), crystal packing is stabilized by C–H⋯O hydrogen bonds (2.58–2.67 Å), forming chains along the c-axis. The 3-nitro derivative may exhibit altered dihedral angles and H-bond networks due to steric and electronic effects .

- Contradictions : Discrepancies in reported unit cell parameters (e.g., vs. 4-nitro analogs) highlight the need for high-resolution data to resolve positional isomer effects .

Q. What computational methods are used to predict biological activity, and how do they align with experimental screening results?

- Methodology : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like β-adrenergic receptors. Pharmacophore models prioritize sulfonamide and nitro groups for agonist activity. Experimental validation includes enzymatic assays (e.g., lipolysis in adipocytes) .

- Data Interpretation : Discrepancies between computational predictions (e.g., high docking scores) and low in vitro activity may arise from solvation effects or metabolic instability .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.